Enhanced Acidity (pKa) Relative to Non-Chlorinated 3-(Trifluoromethoxy)benzoic Acid
The 3-chloro substitution in 3-Chloro-5-(trifluoromethoxy)benzoic acid significantly increases its acidity compared to the parent 3-(trifluoromethoxy)benzoic acid. This is evidenced by a predicted pKa value of 3.45 ± 0.10 , which is approximately 0.37 units lower (more acidic) than the pKa of 3.82 ± 0.10 for 3-(trifluoromethoxy)benzoic acid [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.45 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzoic acid: pKa = 3.82 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.37 (target compound is more acidic) |
| Conditions | Predicted values; experimental verification may be required for specific solvents. |
Why This Matters
A lower pKa can enhance solubility in basic aqueous buffers and influence binding interactions with biological targets that involve ionic or hydrogen-bonding interactions.
- [1] Chembase. 3-(trifluoromethoxy)benzoic acid. Acid pKa: 3.8123007. View Source
